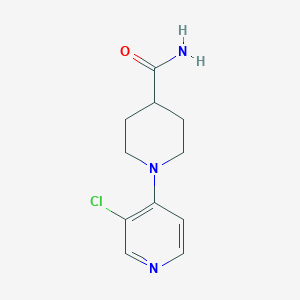

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide

Vue d'ensemble

Description

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Chloropyridine Introduction: The chloropyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with a piperidine precursor.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the piperidine derivative with an appropriate amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the carboxamide group.

Substitution: Various substituted derivatives of the chloropyridine moiety.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated as a potential pharmacophore in drug design due to its interaction with various biological targets. Its structure allows for modifications that can enhance its efficacy against specific diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide exhibit anticancer properties. For instance, a study highlighted its ability to inhibit key kinases involved in cancer signaling pathways, suggesting a role in the development of targeted cancer therapies .

Biological Studies

The compound is utilized in biological research to elucidate its effects on different cellular pathways. Its potential as an antimicrobial and antiviral agent is under investigation.

Case Study: Antimicrobial Properties

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. The compound was tested against bacterial strains, revealing a dose-dependent inhibition of growth, which supports its further exploration as a therapeutic agent.

Materials Science

The unique structural characteristics of this compound make it suitable for the development of novel materials with specific properties, including polymers and nanomaterials.

Case Study: Development of Functional Materials

Research into the synthesis of materials incorporating this compound has shown promising results in creating polymers with enhanced mechanical properties and thermal stability. These findings suggest applications in various industrial sectors, including electronics and coatings.

Mécanisme D'action

The mechanism of action of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine Derivatives: Compounds like 3-chloropyridine and 4-chloropyridine share structural similarities with 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide.

Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-(4-chloropyridin-3-yl)piperidine-4-carboxamide are structurally related.

Uniqueness

This compound is unique due to the specific positioning of the chloropyridine moiety and the carboxamide group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Primary Target: DNA Gyrase

The compound primarily targets DNA gyrase , an essential enzyme in bacterial DNA replication. By inhibiting DNA gyrase, this compound prevents the unwinding of DNA, which is crucial for replication, ultimately leading to bacterial cell death.

Inhibition of Protein Kinase B (PKB)

Additionally, this compound acts as a potent inhibitor of Protein Kinase B (PKB or Akt) . PKB is a key player in intracellular signaling pathways that regulate cell growth and survival. The compound binds competitively to the ATP-binding site of PKB, thus inhibiting its activity and modulating various cellular processes including gene expression and metabolism.

| Property | Description |

|---|---|

| Molecular Weight | 232.7 g/mol |

| Solubility | Moderate aqueous solubility; varies with structural modifications |

| Stability | Metabolized rapidly in vivo, leading to low oral bioavailability |

| Toxicity | Generally low toxicity observed in vitro studies |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid clearance in vivo, which may impact its effectiveness as a therapeutic agent. Studies indicate that the compound shows a pharmacodynamic knockdown of PKB phosphorylation and downstream biomarkers after oral dosing.

Cellular Effects

The inhibition of PKB by this compound has significant implications for cancer therapy. Given that PKB signaling is often deregulated in tumors, this compound's ability to inhibit PKB could position it as a potential antitumor agent. In laboratory settings, it has been shown to affect cellular signaling pathways and alter metabolic processes .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antitumor Potential : Inhibition of PKB has been linked to reduced tumor growth in xenograft models. Compounds with similar structures have shown efficacy against human tumor xenografts at tolerable doses .

- Metabolic Stability : Research indicates that while the compound exhibits promising biological activity, its metabolic stability remains a challenge. Variations in structure can influence both potency and stability .

- Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications to the piperidine ring or the chloropyridine moiety significantly affect biological activity. For instance, certain substitutions enhance selectivity for PKB over other kinases like PKA .

Case Studies

Several case studies underscore the potential applications of this compound:

- Study on Antitumor Activity : A study demonstrated that derivatives of this compound inhibited PKB signaling effectively in vitro and reduced tumor growth in animal models, suggesting its viability as an antitumor agent .

- In Vivo Efficacy : Another investigation into the compound's effects on metabolic pathways revealed its capacity to modulate key biomarkers associated with cancer progression, highlighting its potential role in therapeutic strategies against malignancies .

Propriétés

IUPAC Name |

1-(3-chloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-7-14-4-1-10(9)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBWGKTSZOHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.